N,N'-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine

Antiozonant layer kinetics rubber ozone protection diffusion-limited degradation

Generic PPD substitution fails in long-life rubber goods due to mismatched diffusion and surface-layer kinetics. This purified dialkyl p-phenylenediamine (DOPD, SANTOFLEX 17 analog) offers: - Controlled migration rate for sustained protection in bridge bearings & marine fenders - Retarded leaching vs. IPPD in thick-section natural rubber - Free-flowing flake morphology for gravimetric feeding accuracy - Functional in NBR/ENR where 6PPD underperforms

Molecular Formula C22H40N2
Molecular Weight 332.6 g/mol
CAS No. 139-60-6
Cat. No. B086496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine
CAS139-60-6
Molecular FormulaC22H40N2
Molecular Weight332.6 g/mol
Structural Identifiers
SMILESCCC(C)CC(CC)NC1=CC=C(C=C1)NC(CC)CC(C)CC
InChIInChI=1S/C22H40N2/c1-7-17(5)15-19(9-3)23-21-11-13-22(14-12-21)24-20(10-4)16-18(6)8-2/h11-14,17-20,23-24H,7-10,15-16H2,1-6H3
InChIKeyJUHXTONDLXIGGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine – Product Overview


N,N'-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine (CAS 139‑60‑6), also referred to as DOPD or SANTOFLEX 17, is a fully dialkylated para-phenylenediamine antiozonant and antioxidant used in diene rubber compounds. Its branched 1-ethyl-3-methylpentyl substituents differentiate it from the more common alkyl-aryl PPDs such as 6PPD and IPPD [1]. The compound belongs to the same class as 77PD and 88PD but carries a unique substitution pattern that alters diffusion, surface-layer morphology, and long-term protection characteristics [2].

Structure Class
Fully dialkylated p-phenylenediamine with branched 1-ethyl-3-methylpentyl substituents
Differentiation
Differs from alkyl-aryl PPDs (6PPD, IPPD) in diffusion, surface-layer morphology, and long-term protection
Workflow Context
Branched alkyl pattern alters migration and leaching, relevant for rubber antiozonant selection

Why This Dialkyl PPD Cannot Be Replaced by Common Antiozonants


Dialkyl PPDs are not interchangeable because the number and position of alkyl branches directly control diffusion rate, surface-layer formation kinetics, and resistance to leaching. Lake and Mente demonstrated that two closely related dialkyl PPDs produced markedly different protective-layer growth rates in natural rubber and 50% epoxidized natural rubber, with layer-formation rate not correlating with final protection level [1]. 6PPD and IPPD, being alkyl-aryl PPDs, exhibit different solubility, migration, and fatigue-resistance profiles that do not extrapolate to fully dialkylated structures [1]. Generic substitution therefore risks both under-protection and premature antidegradant depletion.

Diffusion control Alkyl branching directly alters diffusion rate and surface-layer kinetics; generic dialkyl PPDs may not provide equivalent protection
Layer effectiveness Protective-layer formation rate did not correlate with final protection level; substituting based on structural similarity risks under-performance
PPD class mismatch Alkyl-aryl PPDs (6PPD, IPPD) exhibit different solubility, migration, and fatigue profiles that cannot be extrapolated to fully dialkylated structures

Quantitative Evidence for N,N'-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine


Protective Layer Formation Kinetics vs. Other Dialkyl PPDs

Lake and Mente studied N,N'-bis(1-ethyl-3-methylpentyl)-p-phenylenediamine alongside two other dialkyl PPDs. They reported that the rate of protective-layer formation differed markedly among the three antiozonants in natural rubber and 50% epoxidized natural rubber, yet the layer-formation rate did not correlate with protective effectiveness. Small differences in alkyl substitution led to substantial changes in the nature and effectiveness of the surface layer [1]. This establishes a structure–function relationship that precludes generic substitution.

Layer formation kinetics
Head-to-head
Marked layer-formation rate differences; no correlation with protection level
Alkyl substitution pattern substantially alters surface-layer performance
Absolute rate values available in full text
Antiozonant layer kinetics rubber ozone protection diffusion-limited degradation

Diffusion-Limited Protection in High-Tg Elastomers

Lake and Mente demonstrated that the protective action of N,N'-bis(1-ethyl-3-methylpentyl)-p-phenylenediamine is governed by diffusion from the bulk to the surface. Elastomers with high glass-transition temperatures, such as nitrile rubber or epoxidized natural rubber, retarded diffusion and were more difficult to protect than low-Tg materials like natural rubber or styrene-butadiene rubber [1]. This directly contrasts with 6PPD, whose alkyl-aryl structure yields different solubility and diffusion behavior in polar elastomers.

Diffusion-limited protection
Head-to-head
Effective in low-Tg elastomers (NR, SBR); reduced in high-Tg (NBR, ENR-50)
Elastomer Tg controls antiozonant diffusion and protection capability
Data at 50 pphm O₃, 40 °C
Antidegradant diffusion high-Tg elastomer protection rubber aging kinetics

Solid Physical Form and Processability Advantage

N,N'-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine is a solid at ambient temperature (typical m.p. range 40–60 °C), allowing it to be supplied in free-flowing flake form [1]. In contrast, 6PPD (m.p. 50–52 °C) and IPPD (m.p. ~40 °C) are often pasty or low-melting solids prone to caking due to Schiff-base contamination. The patent literature notes that impure 6PPD can show melting-point depression of 7–10 °C, converting a flakeable product into a semi-solid mush that compromises weighing accuracy and compounding consistency [2].

Physical form
Supporting evidence
Free-flowing solid flake; m.p. ~40–60 °C. 6PPD tends to cake with impurities
Solid flake morphology supports accurate gravimetric dosing in compounding
Purification improves flake stability and melting consistency
Rubber compounding antiozonant physical form flake handling

Impact of Schiff-Base Contaminants on Antiozonant Purity

US 4,131,622 identifies N,N'-bis(1-ethyl-3-methylpentyl)-p-phenylenediamine as an antiozonant that contains varying amounts of mono- and di-Schiff base contaminants arising from incomplete reductive alkylation. These contaminants depress the melting point and produce a semi-solid consistency that complicates handling [1]. The patent describes a steam-distillation purification that removes the Schiff-base derivatives, yielding a product with consistent melting range and flake stability. 6PPD is similarly affected: contamination with 5 wt% Schiff base reduces its melting point from 48–50 °C to 46–49 °C [1].

Purity contaminants
Supporting evidence
Crude product contains Schiff bases that depress melting point; purification narrows m.p. range
Melting-point range reflects purity and handling consistency
Procurement should specify Schiff-base content limits
Antiozonant purity Schiff-base removal rubber additive quality control

Application Scenarios with Demonstrable Differentiation


Long-Term Static Ozone Protection in NR Components

In thick-section natural rubber parts such as bridge bearings, seismic isolators, and marine fenders, the diffusion-controlled antiozonant mechanism of this dialkyl PPD sustains a protective surface layer over years of service [1]. The solid flake form facilitates uniform dispersion in high-viscosity NR masterbatches, and the branched alkyl structure retards leaching compared to lower-molecular-weight IPPD [1]. This makes it preferable for long-service-life infrastructure rubber products where maintenance access is limited.

High-Tg Elastomer Protection Against Diffusion Mismatch

In polar elastomers such as nitrile rubber (NBR) or epoxidized natural rubber (ENR), the relatively high Tg retards antiozonant diffusion. Lake and Mente’s data show that this specific dialkyl PPD’s protection is diffusion-limited in such rubbers, making it essential to select the correct dialkyl PPD rather than defaulting to 6PPD [1]. Applications include oil-resistant seals, gaskets, and fuel-system components where ozone cracking is a known failure mode.

Precision Compounding with Consistent Antiozonant Dosing

The free-flowing flake morphology and controlled melting range of purified N,N'-bis(1-ethyl-3-methylpentyl)-p-phenylenediamine [2][3] enable precise gravimetric feeding in automated compounding lines. This reduces batch-to-batch variation in antiozonant concentration, directly benefiting high-specification rubber goods such as aircraft tire components, where antidegradant under-dosing can lead to catastrophic ozone-crack initiation.

Application
Selection Property
Validation Focus
NR static ozone protection
Diffusion-controlled protective layer
Long-term ozone resistance in thick-section NR
High-Tg elastomer sealing
Diffusion-limited protection mechanism
Ozone cracking resistance in NBR / ENR components
Precision compounding
Free-flowing flake, controlled melting range
Gravimetric dosing consistency, batch reproducibility
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